![molecular formula C7H6IN3O B2602871 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-05-4](/img/structure/B2602871.png)

3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

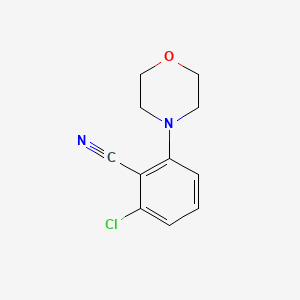

“3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2O . It is a useful research chemical and is available from various suppliers for a variety of research applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the fusion of a pyrazole and a pyridine ring . It is a member of the family of pyrazolopyridines .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthetic Applications

A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines was developed, involving iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are synthesized via copper-catalyzed cyclization. This method facilitates efficient coupling reactions including Suzuki, Heck, Stille, and Sonogashira conditions, highlighting the compound's versatility in chemical synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Material Science Applications

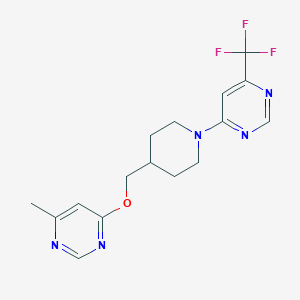

In the realm of material science, derivatives of pyrazolo[4,3-b]pyridine, specifically containing methoxy and hydroxy phenyl groups, have been synthesized and analyzed for their thermal stability, polycrystalline structure, and optical properties. These compounds have been applied in creating devices with photovoltaic properties, indicating their potential in the development of new materials for electronic applications (El-Menyawy, Zedan, & Nawar, 2019).

Biomedical Applications

The review of 1H-Pyrazolo[3,4-b]pyridines covers their synthesis and biomedical applications extensively, demonstrating the broad potential of these compounds in therapeutic contexts. This includes their incorporation into molecules designed for various biomedical applications, showcasing their relevance in drug discovery and development (Donaire-Arias et al., 2022).

Advanced Chemical Studies

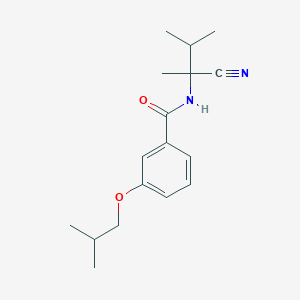

The novel synthesis and the physico-chemical study of derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) exhibit significant chemical interest. Investigations into their chemical structure, theoretical electronic absorption spectra, and thermodynamic properties underscore the complexity and the potential applications of these compounds in various chemical domains (Halim & Ibrahim, 2022).

Future Directions

Mechanism of Action

Target of Action

1h-pyrazolo[3,4-b]pyridines, the class of compounds it belongs to, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner to these bases.

Mode of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridines class could potentially interact with their targets in a manner similar to adenine and guanine .

properties

IUPAC Name |

3-iodo-5-methoxy-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJCYTWAGMLTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(NN=C2C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2602806.png)

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)